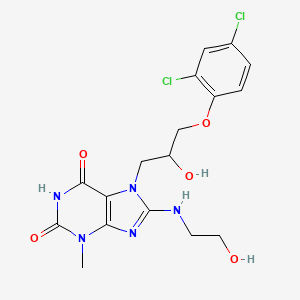

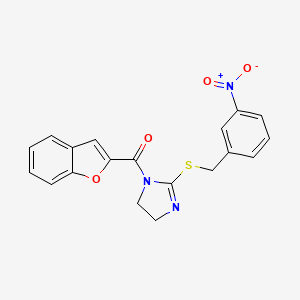

![molecular formula C18H16N4O5S B2775026 二甲基-2-(2-([1,2,4]三唑啉[4,3-a]吡啶-3-基硫)乙酰胺基)对苯二甲酸酯 CAS No. 442865-32-9](/img/structure/B2775026.png)

二甲基-2-(2-([1,2,4]三唑啉[4,3-a]吡啶-3-基硫)乙酰胺基)对苯二甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

Triazoles can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

Molecular Structure Analysis

The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .

Chemical Reactions Analysis

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Physical And Chemical Properties Analysis

The emission spectra and luminescence decay curves were recorded with a grating spectrograph .

科学研究应用

Antimalarial Activity

Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate has been investigated for its potential as an antimalarial agent. Researchers designed a virtual library of compounds with [1,2,4]triazolo[4,3-a]pyridine scaffolds, including this compound. Through virtual screening and molecular docking, they identified hits that showed promising activity against Plasmodium falciparum, the parasite responsible for malaria. Notably, compounds like 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibited good antimalarial activity with inhibitory concentrations (IC50) of 2.24 μM and 4.98 μM, respectively .

DNA Intercalation Activities

Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate and related [1,2,4]triazolo[4,3-a]pyridines have shown interesting DNA intercalation activities. These compounds may serve as potential anticancer agents due to their ability to interact with DNA. Further studies are needed to explore their efficacy against specific cancer cell lines .

Selective Serotonin Uptake Inhibition

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, a derivative of our compound, was used to prepare a congener of Trazodone (T718500). Trazodone is a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine (serotonin). This suggests that our compound may have similar pharmacological effects .

Other Potential Applications

While the above applications are well-documented, Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate may also find use in other areas. For instance, its structural features could inspire novel drug discovery programs beyond antimalarial research.

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s known that similar compounds can intercalate dna , which suggests that Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate might interact with its targets by altering their structure or function, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the synthesis of similar compounds has been achieved under microwave conditions , suggesting that temperature could play a role in the compound’s stability.

未来方向

属性

IUPAC Name |

dimethyl 2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S/c1-26-16(24)11-6-7-12(17(25)27-2)13(9-11)19-15(23)10-28-18-21-20-14-5-3-4-8-22(14)18/h3-9H,10H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZRSGJSJROCCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)

![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)

![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2774962.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)

![Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester](/img/structure/B2774964.png)

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B2774966.png)